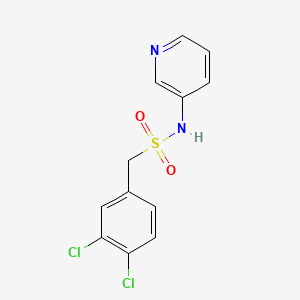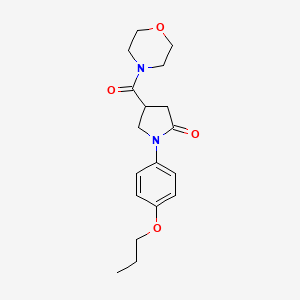
1-(3,4-dichlorophenyl)-N-3-pyridinylmethanesulfonamide
Descripción general
Descripción
1-(3,4-dichlorophenyl)-N-3-pyridinylmethanesulfonamide, also known as DMP 777, is a sulfonamide-based compound that has been extensively studied for its potential use in various scientific research applications. It is a potent and selective inhibitor of carbonic anhydrase IX (CA IX), an enzyme that is overexpressed in many types of cancer cells.
Mecanismo De Acción
1-(3,4-dichlorophenyl)-N-3-pyridinylmethanesulfonamide 777 binds to the active site of CA IX and inhibits its enzymatic activity. This leads to a decrease in the production of bicarbonate ions, which are essential for tumor growth and survival. Inhibition of CA IX also leads to a decrease in extracellular pH, which can enhance the efficacy of chemotherapy.
Biochemical and Physiological Effects:
This compound 777 has been shown to be a potent inhibitor of CA IX in vitro and in vivo. It has been shown to reduce tumor growth and improve the efficacy of chemotherapy in animal models. This compound 777 has also been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(3,4-dichlorophenyl)-N-3-pyridinylmethanesulfonamide 777 has several advantages for lab experiments. It is a potent and selective inhibitor of CA IX, making it a valuable tool for studying the role of CA IX in cancer. It has also been shown to have minimal toxicity in normal cells, making it a safer alternative to other CA IX inhibitors. However, this compound 777 has limitations as well. It has poor solubility in aqueous solutions, which can make it difficult to use in certain experiments. It also has a short half-life in vivo, which can limit its efficacy as a therapeutic agent.
Direcciones Futuras
There are several future directions for research on 1-(3,4-dichlorophenyl)-N-3-pyridinylmethanesulfonamide 777. One area of focus could be the development of more soluble analogs of this compound 777 that can be used in a wider range of experiments. Another area of focus could be the development of more potent and selective CA IX inhibitors that can be used in cancer therapy. Additionally, further studies are needed to determine the optimal dosing and administration of this compound 777 for cancer therapy. Overall, this compound 777 has shown great promise as a tool for studying the role of CA IX in cancer and as a potential therapeutic agent for cancer treatment.
Aplicaciones Científicas De Investigación
1-(3,4-dichlorophenyl)-N-3-pyridinylmethanesulfonamide 777 has been studied for its potential use in cancer therapy. Carbonic anhydrase IX is overexpressed in many types of cancer cells and plays a crucial role in tumor growth and progression. Inhibition of CA IX has been shown to reduce tumor growth and improve the efficacy of chemotherapy. This compound 777 has been shown to be a potent and selective inhibitor of CA IX, making it a promising candidate for cancer therapy.
Propiedades
IUPAC Name |
1-(3,4-dichlorophenyl)-N-pyridin-3-ylmethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Cl2N2O2S/c13-11-4-3-9(6-12(11)14)8-19(17,18)16-10-2-1-5-15-7-10/h1-7,16H,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTFMVGHNMQHZRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)NS(=O)(=O)CC2=CC(=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Cl2N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![8-benzyl-3-(2-methoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B4429591.png)
![8-(2-hydroxyphenyl)-3-isobutyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B4429598.png)
![3-(2-methoxyethyl)-1,6,7-trimethyl-8-(3-methylphenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B4429607.png)
![N-allyl-N'-(2-methoxyphenyl)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B4429616.png)
![1-(4-fluorophenyl)-4-{4-[(2-methyl-2-propen-1-yl)oxy]benzoyl}piperazine](/img/structure/B4429629.png)
![9-(4-ethoxyphenyl)-1,3,7-trimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B4429640.png)
![5-[(2-isopropyl-4-methyl-1,3-thiazol-5-yl)carbonyl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylic acid](/img/structure/B4429650.png)
![N-(2-methoxy-5-methylphenyl)-2-methyl-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide](/img/structure/B4429652.png)
![3-(4-fluorophenyl)-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4429661.png)

![8-(2-ethylphenyl)-3-(2-methoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B4429676.png)
![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-N'-(2-methylphenyl)urea](/img/structure/B4429684.png)
![3-ethyl-8-(2-methoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B4429691.png)
![3-[(4-methoxyphenyl)amino]-1-phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one](/img/structure/B4429698.png)